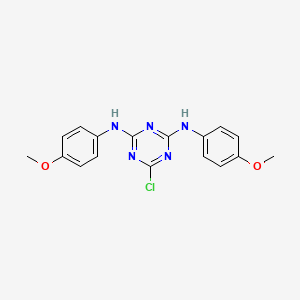

6-chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as 6-chloro-3,4-diaminotriazine, is a heterocyclic compound that is used in many scientific and research applications due to its unique properties. It is a colorless, crystalline solid and is highly soluble in water and organic solvents. It is a versatile compound with a wide range of uses, including as a starting material for the synthesis of various pharmaceuticals and agrochemicals, as a corrosion inhibitor, and as a reagent in the synthesis of other compounds.

科学的研究の応用

UV Light Absorption and Derivative Synthesis

6-Chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine and its derivatives show potential in ultraviolet (UV) light absorption. A study by Jiang, Wang, and Li (2008) demonstrated an improved synthesis method for 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine, a closely related compound. This synthesis facilitated the creation of bis(resorcinyl) triazine derivatives, which are useful as UV light absorbers (Jiang, Wang, & Li, 2008).

Supramolecular Chemistry and Fluorescence

Moral et al. (2010) explored the microwave-assisted synthesis of pyrazolyl bistriazines using derivatives of this compound. These new bistriazines are promising for applications in supramolecular chemistry, particularly for forming hydrogen bonds and complexing with metals. Their unique structure allows the creation of extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).

Polymer Synthesis and Characterization

Aromatic polyamides containing s-triazine rings, synthesized from derivatives of this compound, have been studied for their properties. Sagar et al. (1997) reported the synthesis of these polyamides, which are characterized by good solubility in polar solvents and high thermal stability. Such materials have potential applications in high-performance polymers and advanced materials engineering (Sagar et al., 1997).

Potential in Metal Complex Synthesis

Research by Chu et al. (2011) involved the preparation of copper(II) complexes using di-substituted s-triazine-based ligands derived from this compound. These complexes exhibit interesting properties, including strong π–π interactions and unique orientations of ligands, which may be useful in designing materials with specific magnetic or electronic properties (Chu et al., 2011).

Application in Photopolymerization

Kabatc, Czech, and Kowalczyk (2011) explored the use of 1,3,5-triazine derivatives, such as 2,4-bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine, as photoinitiators in UV-crosslinking of acrylic adhesives. This application demonstrates the potential of this compound derivatives in industrial processes like photopolymerization (Kabatc, Czech, & Kowalczyk, 2011).

作用機序

Target of Action

The primary target of the compound 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in various biological processes .

Mode of Action

The compound 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine interacts with NAMPT, inhibiting its function . This inhibition disrupts the biosynthesis of NAD, affecting the energy metabolism and cellular signaling processes that rely on this coenzyme .

Biochemical Pathways

The inhibition of NAMPT by 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine affects the NAD-dependent pathways . NAD is involved in numerous hydride transfer reactions, which are integral to energy metabolism and cellular signaling . The disruption of these pathways can have downstream effects on various biological processes.

Result of Action

The molecular and cellular effects of 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine’s action primarily involve the disruption of NAD-dependent processes . By inhibiting NAMPT and subsequently reducing NAD levels, the compound can affect energy metabolism and cellular signaling .

特性

IUPAC Name |

6-chloro-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-24-13-7-3-11(4-8-13)19-16-21-15(18)22-17(23-16)20-12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H2,19,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEPFYKTOBUIOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((3,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2699564.png)

![2-Chloro-N-[3-[2-(dimethylamino)ethyl]-2-oxo-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2699565.png)

![9-(furan-2-ylmethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2699569.png)

![2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2699570.png)

![8-{[benzyl(methyl)amino]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2699572.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2699575.png)

![2-[4-(4-Bromophenyl)phenyl]naphthalene](/img/structure/B2699578.png)

![Ethyl 4-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2699581.png)